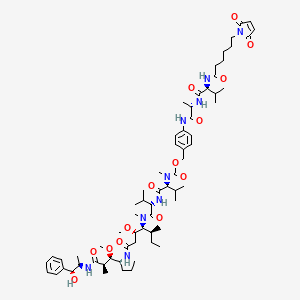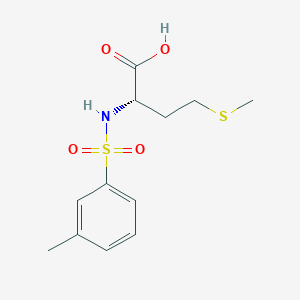
(m-Tolylsulfonyl)-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(m-Tolylsulfonyl)-L-methionine is a synthetic organic compound with the molecular formula C12H17NO4S2 It is a derivative of methionine, an essential amino acid, and features a tolylsulfonyl group attached to the methionine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)-L-methionine typically involves the reaction of L-methionine with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-methionine+m-toluenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
(m-Tolylsulfonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tolylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding L-methionine.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the tolylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: L-methionine.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (m-Tolylsulfonyl)-L-methionine is used as a reagent in organic synthesis. It serves as a protecting group for amino acids and peptides, preventing unwanted side reactions during synthesis .
Biology
In biological research, this compound is used to study the effects of sulfonyl groups on amino acid behavior and protein interactions. It helps in understanding the role of sulfonylated amino acids in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antioxidant properties and its ability to modulate cellular pathways involved in oxidative stress and inflammation .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various bioactive molecules.
作用機序
The mechanism of action of (m-Tolylsulfonyl)-L-methionine involves its interaction with cellular proteins and enzymes. The tolylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
類似化合物との比較
Similar Compounds
(p-Tolylsulfonyl)-L-methionine: Similar structure but with the tolylsulfonyl group in the para position.
(o-Tolylsulfonyl)-L-methionine: Similar structure but with the tolylsulfonyl group in the ortho position.
(m-Tolylsulfonyl)glycine: A similar compound with glycine instead of methionine.
Uniqueness
(m-Tolylsulfonyl)-L-methionine is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules. The meta position of the tolylsulfonyl group provides distinct steric and electronic properties compared to the ortho and para isomers, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H17NO4S2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(2S)-2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChIキー |
HONSGGYAQAWECA-NSHDSACASA-N |
異性体SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


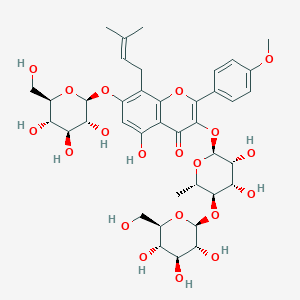
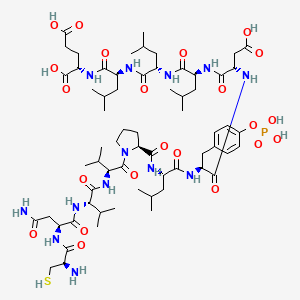
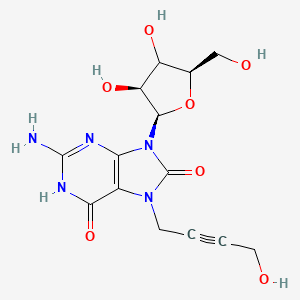
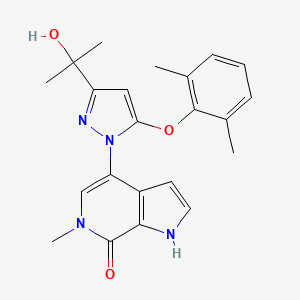
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
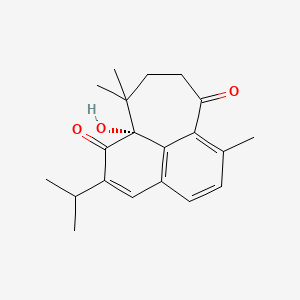
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
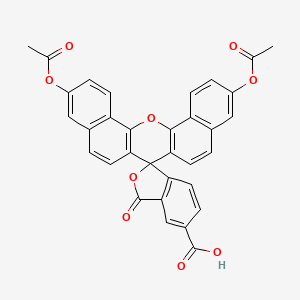
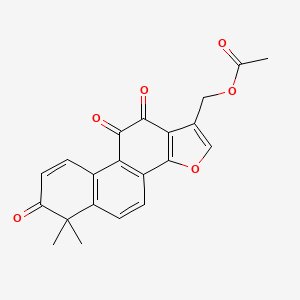
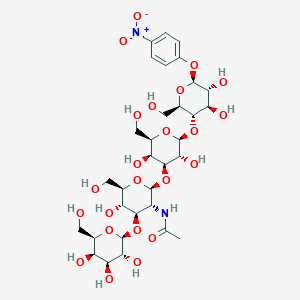
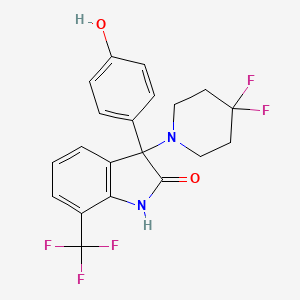
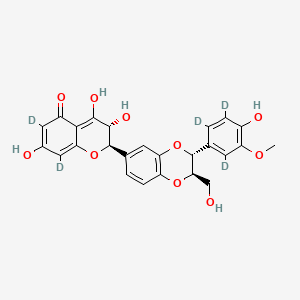
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
